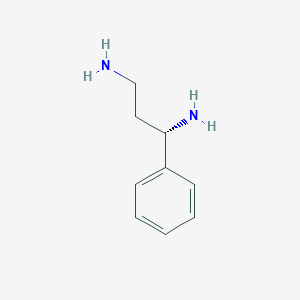

(1S)-1-Phenylpropane-1,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1S)-1-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m0/s1 |

InChI Key |

PLDPCRJUQLPMNU-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCN)N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)N |

Origin of Product |

United States |

Application in Asymmetric Catalysis

(1S)-1-Phenylpropane-1,3-diamine and its Derivatives as Chiral Ligands

This compound, a chiral organic molecule, serves as a valuable scaffold for the development of ligands used in asymmetric synthesis. Its structure, featuring two amine groups at the 1 and 3 positions of a propane (B168953) chain with a phenyl group at the chiral center, provides a robust framework for coordinating with transition metals and inducing chirality in catalytic reactions.

Design Principles for Ligand Chirality

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural design. For diamine ligands like this compound, several key principles guide their development and application. The chirality of the ligand is paramount, and its ability to create a well-defined and sterically hindered chiral environment around the metal center dictates the enantioselectivity of the catalyzed reaction.

A crucial aspect of ligand design is the concept of C2-symmetry, which can reduce the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome of a reaction. While this compound itself is not C2-symmetric, its derivatives can be designed to incorporate elements of symmetry or to function effectively as non-symmetrical ligands. The strategic placement of bulky substituents on the nitrogen atoms or the phenyl ring can further enhance stereochemical control by creating a more pronounced chiral pocket.

Furthermore, the cooperative action of the two amine functional groups is a key design element. In many catalytic cycles, one amine group may coordinate to the metal center while the other interacts with the substrate or a co-catalyst, often through hydrogen bonding. This bifunctional nature allows for precise orientation of the reactants in the transition state, leading to high levels of enantioselectivity.

Coordination Chemistry with Transition Metals

The ability of this compound and its derivatives to form stable complexes with transition metals is fundamental to their role in catalysis. The two nitrogen atoms of the diamine can act as a bidentate ligand, chelating to the metal center to form a stable five- or six-membered ring. This chelation effect enhances the stability of the resulting metal complex. The coordination geometry and electronic properties of these complexes are influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Ruthenium complexes are widely employed in asymmetric hydrogenation and transfer hydrogenation reactions. Chiral diamine ligands, in conjunction with ruthenium, form highly effective catalysts for the reduction of ketones and imines to chiral alcohols and amines, respectively. ias.ac.in For instance, chiral half-sandwich ruthenium complexes prepared with chelating diamines derived from proline have demonstrated the ability to act as recyclable catalysts for the reduction of ketones in water. ias.ac.in The active species in these reactions is often identified as a ruthenium hydride. ias.ac.in The enantioselectivity of these reactions can be significantly influenced by the substituents on the diamine ligand. ias.ac.in Specifically, a phenyl group attached to the primary amine of a proline-derived diamine ligand has been shown to maximize enantioselectivity. ias.ac.in Chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes are also well-known catalysts for the asymmetric transfer hydrogenation of aromatic ketones. nih.gov

While a specific crystal structure for a ruthenium complex of this compound was not found, studies on analogous systems provide insight into the expected coordination. It is anticipated that the diamine would coordinate to the ruthenium center in a bidentate fashion, forming a stable chelate ring that is crucial for the transfer of chirality.

Nickel-based catalysts have gained prominence in a variety of asymmetric transformations, including hydroamination and arylboration reactions. dicp.ac.cnthieme-connect.de The coordination of chiral diamine ligands to nickel is a key factor in achieving high enantioselectivity. The structure of a nickel(II) complex with the related ligand 1-phenylpropane-1,2-diamine has been elucidated, revealing a trans octahedral geometry where the nickel atom is coordinated by four nitrogen atoms from two bidentate diamine ligands in the equatorial plane and two water molecules in the axial positions. nih.gov This provides a model for how this compound might coordinate to a nickel center.

In nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes, the choice of chiral ligand is critical for both reactivity and enantioselectivity. dicp.ac.cn Spiroketal-based chiral diphosphine ligands have shown superiority in this context. dicp.ac.cn Similarly, simple nickel-diamine catalysts have been effectively used in the enantioselective 1,1-arylboration of unactivated olefins. thieme-connect.de These examples underscore the potential of chiral diamine-nickel complexes in asymmetric C-C and C-N bond-forming reactions.

Beyond ruthenium and nickel, this compound and its analogues are valuable ligands for a range of other transition metals in asymmetric catalysis.

Rhodium: Rhodium complexes bearing chiral diamine ligands are effective catalysts for various asymmetric reactions. For example, rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines provides access to highly optically active sulfamides, which can be converted to valuable chiral 1,3-diamines. nih.govacs.org

Iridium: Iridium complexes with chiral diamine ligands have been successfully applied in asymmetric transfer hydrogenation of ketones. acs.org Polymeric chiral diamine ligands have been developed for use with iridium, creating efficient and recyclable catalysts that can afford optically active secondary alcohols with excellent enantioselectivities. acs.org

Copper: Copper-catalyzed reactions, particularly cross-coupling reactions, have benefited from the use of diamine ligands. nih.govrsc.org These ligands can enable milder reaction conditions and the use of catalytic amounts of copper in processes like the Goldberg reaction for C-N bond formation. nih.gov

Ligand Performance in Specific Asymmetric Reactions

The true measure of a chiral ligand's utility lies in its performance in specific catalytic reactions. Derivatives of 1,3-diamines have been shown to be effective in a variety of asymmetric transformations, consistently delivering products with high yields and enantioselectivities.

One notable application is in the asymmetric Mannich reaction of ketones. Catalysts derived from 1,3-diamines, in the presence of an acid co-catalyst, have been shown to afford the corresponding Mannich products with high enantiomeric excess. These reactions often proceed under mild conditions and exhibit high regioselectivity.

The following table summarizes the performance of a 1,3-diamine-derived catalyst in the asymmetric Mannich reaction between a ketone, an aldehyde, and an amine.

Table 1: Performance of a 1,3-Diamine-Derived Catalyst in an Asymmetric Mannich Reaction

| Entry | Ketone | Aldehyde | Amine | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | Benzaldehyde | p-Anisidine | 95 | 98 |

| 2 | Acetone | Benzaldehyde | p-Anisidine | 88 | 92 |

Another significant area of application is the asymmetric transfer hydrogenation of ketones, where chiral diamine-metal complexes excel. Ruthenium complexes with chiral diamine ligands are particularly noteworthy in this regard.

The table below presents representative results for the asymmetric transfer hydrogenation of various ketones using a chiral ruthenium-diamine catalyst.

Table 2: Asymmetric Transfer Hydrogenation of Ketones with a Chiral Ruthenium-Diamine Catalyst

| Entry | Ketone | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Acetophenone | 1-Phenylethanol | >99 | 97 (R) |

| 2 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 98 (S) |

These examples highlight the effectiveness of chiral 1,3-diamine ligands in creating highly stereoselective catalysts for important organic transformations. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for a given reaction.

Enantioselective Alkylation (e.g., of aldehydes with organometallics like diethylzinc)

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The use of chiral ligands to catalyze the addition of diethylzinc (B1219324) to aldehydes has been a benchmark for testing the efficacy of new catalysts. While specific data for this compound in the alkylation of aldehydes with diethylzinc is not extensively detailed in the provided search results, the development of C2-symmetric ligands for this transformation is a well-established strategy. indiana.edu The general applicability of chiral amino alcohol catalysts, a class to which derivatives of this compound belong, has been widely studied for the synthesis of optically active secondary alcohols from aldehydes. sctunisie.org

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols from prochiral ketones. This process typically involves the use of a metal catalyst, a chiral ligand, and a hydrogen donor. Derivatives of chiral diamines, such as those related to 1,3-diphenylpropane-1,3-diols, have been utilized as C2-symmetric ligands in these transformations. researchgate.net These ligands coordinate to a metal center, often ruthenium or rhodium, creating a chiral catalyst that facilitates the enantioselective transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone substrate. The stereochemical outcome of the reduction is dictated by the chiral environment created by the ligand around the metal center.

Asymmetric Addition Reactions (e.g., Henry reaction, aza-Michael addition)

Asymmetric Henry Reaction: The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great interest for the synthesis of valuable β-nitro alcohols and their derivatives, such as β-amino alcohols. mdpi.comresearchgate.net Chiral ligands derived from diamines can be complexed with metal salts, such as copper(II) acetate, to create effective catalysts for the asymmetric Henry reaction. mdpi.com For instance, novel chiral thiophene-2,5-bis(β-amino alcohol) ligands, which share structural similarities with derivatives of this compound, have been shown to catalyze the reaction between nitromethane (B149229) and various aromatic aldehydes with excellent enantioselectivities (up to 94.6% ee) and high yields. mdpi.com The catalyst system's effectiveness is often dependent on the solvent and the specific copper salt used. mdpi.com

Aza-Michael Addition: The aza-Michael reaction, the addition of an amine to an electron-deficient alkene, is a fundamental reaction for the synthesis of β-amino compounds. nih.govresearchgate.net Organocatalysts derived from chiral primary-tertiary diamines have proven effective in catalyzing the Michael addition of ketones to nitroolefins. beilstein-journals.org These reactions can proceed with high yields and excellent enantioselectivities. beilstein-journals.org The catalyst, often in combination with an acid co-catalyst, activates the ketone to form a nucleophilic enamine intermediate, which then adds to the Michael acceptor in a stereocontrolled manner. beilstein-journals.org In some cases, the initial Michael adduct can undergo subsequent cyclization reactions, leading to the formation of more complex heterocyclic structures. nih.govbeilstein-journals.orgfrontiersin.org

| Reaction Type | Catalyst System | Substrates | Key Findings |

| Asymmetric Henry Reaction | L-Cu(OAc)₂·H₂O | Nitromethane and substituted aromatic aldehydes | Excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (>99%). mdpi.com |

| Aza-Michael Addition | Primary-tertiary diamine with D-CSA | Ketones and isatylidenemalononitrile derivatives | High yields (up to 94%) and excellent enantioselectivities (up to 99%). beilstein-journals.org |

Other Asymmetric Transformations (e.g., Strecker reaction)

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com Asymmetric versions of the Strecker reaction often employ a chiral auxiliary or a chiral catalyst to control the stereochemistry of the newly formed stereocenter. wikipedia.org Chiral auxiliaries, such as (S)-alpha-phenylethylamine, can be used to direct the addition of cyanide to the imine intermediate, leading to the formation of a specific diastereomer. wikipedia.org Catalytic asymmetric Strecker reactions have also been developed using chiral catalysts, such as those based on 1,1′-Bi-2-naphthol (BINOL). wikipedia.org While direct application of this compound in the Strecker reaction is not explicitly detailed, chiral diamine derivatives have been successfully used as chiral auxiliaries in diastereoselective Strecker reactions, achieving high diastereomeric ratios and enabling the synthesis of enantiomerically pure amino acids. rug.nl

This compound and its Derivatives as Chiral Organocatalysts

In addition to their role as ligands in metal catalysis, derivatives of this compound can function as chiral organocatalysts. These catalysts operate without a metal center and are valued for their lower toxicity and environmental impact. Primary-tertiary diamines derived from natural amino acids have been successfully employed to catalyze Michael addition reactions. beilstein-journals.org In these reactions, the primary amine of the catalyst typically forms an enamine intermediate with a ketone substrate, while the tertiary amine can act as a base or interact with other components of the reaction mixture to control the stereochemical outcome.

This compound and its Derivatives as Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Principles of Auxiliary-Controlled Diastereoselection

The fundamental principle of auxiliary-controlled diastereoselection lies in the creation of a diastereomeric intermediate by covalently bonding a chiral auxiliary to the substrate. wikipedia.orgnumberanalytics.com This creates a chiral environment that biases the approach of a reagent to one face of the molecule over the other. blogspot.com The steric and electronic properties of the chiral auxiliary are crucial in determining the level of diastereoselectivity. numberanalytics.com The auxiliary effectively blocks one of the prochiral faces of the substrate, forcing the incoming reagent to attack from the less hindered side. This leads to the preferential formation of one diastereomer over the other. blogspot.com The energy difference between the diastereomeric transition states determines the ratio of the resulting diastereomeric products. numberanalytics.com After the reaction, the chiral auxiliary is removed, yielding the desired enantiomerically enriched product. wikipedia.org

Applications in Diastereoselective Synthesis (e.g., alkylation, cyclopropanation, cycloadditions)

Extensive literature searches did not yield specific examples of the application of This compound as a chiral auxiliary or ligand in diastereoselective alkylation, cyclopropanation, or cycloaddition reactions. While chiral diamines are a well-established class of ligands and auxiliaries in asymmetric catalysis, providing high levels of stereocontrol in a variety of transformations, research specifically detailing the use of This compound in these contexts appears to be limited or not publicly available.

The principles of diastereoselective synthesis often rely on the formation of a temporary covalent bond between a chiral auxiliary and a substrate, or the coordination of a chiral ligand to a metal catalyst. This chiral environment then directs the approach of a reagent, leading to the preferential formation of one diastereomer over others.

Alkylation: In diastereoselective alkylations, a chiral auxiliary, such as a chiral diamine, can be converted into a chiral enamine or enolate. The steric and electronic properties of the auxiliary then block one face of the nucleophilic carbon, forcing the incoming electrophile (alkyl halide) to attack from the less hindered face. Subsequent removal of the auxiliary reveals the enantiomerically enriched alkylated product.

Cyclopropanation: For diastereoselective cyclopropanation, a chiral ligand, often a diamine derivative, is typically complexed with a metal catalyst (e.g., copper, rhodium, palladium). This chiral catalyst then facilitates the transfer of a carbene or carbenoid species to an alkene. The ligand architecture creates a chiral pocket around the metal center, influencing the trajectory of the alkene and leading to the formation of a specific diastereomer of the cyclopropane (B1198618) product.

Cycloadditions: In diastereoselective cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, a chiral ligand can coordinate to a Lewis acid catalyst. This chiral Lewis acid then activates the dienophile or dipolarophile, and the steric environment created by the ligand directs the approach of the diene or dipole, resulting in a diastereoselective [4+2] or [3+2] cycloaddition product.

Although no specific data tables for This compound can be presented due to the lack of available research, the general methodologies described above illustrate the potential pathways through which this chiral diamine could theoretically be employed to induce diastereoselectivity in these important synthetic transformations. Further research would be required to explore and optimize its use in these applications.

Theoretical and Mechanistic Investigations

Computational Studies on Conformational Preferences and Stereochemical Control

Computational chemistry offers powerful tools to explore the conformational landscape of molecules like (1S)-1-Phenylpropane-1,3-diamine. By calculating the energies of different spatial arrangements of the atoms, researchers can identify the most stable conformers and understand the factors that dictate the stereochemical outcome of reactions involving this diamine.

Molecular mechanics methods, such as the MM3 force field, are instrumental in performing conformational analysis. nih.gov These methods treat molecules as a collection of atoms held together by springs, representing the bonds. The potential energy of the molecule is calculated based on parameters derived from experimental data. nih.gov For this compound, MM3 calculations can predict the relative energies of different rotamers arising from rotation around the C-C single bonds. This information is vital for understanding which conformations are most likely to be present at a given temperature and how they might interact with other molecules. The accuracy of these predictions is dependent on the quality of the force field parameters for the specific atom types and bonding arrangements within the molecule. nih.gov

Semi-empirical methods, including Austin Model 1 (AM1), offer a balance between computational cost and accuracy by incorporating some approximations and parameters derived from experimental data into the quantum mechanical framework. uni-muenchen.denumberanalytics.comucsb.edu These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. ucsb.edu AM1 calculations can provide valuable information on the electronic structure and conformational energies of this compound. uni-muenchen.degaussian.com While generally faster than higher-level methods, the reliability of semi-empirical methods can be inconsistent, and their performance is often system-dependent. numberanalytics.comucsb.edu

Table 1: Comparison of Key Features of Semi-Empirical Methods

| Method | Underlying Approximation | Key Features |

| MNDO | NDDO | One of the earliest NDDO-based models; known for underestimating intermolecular repulsion. ucsb.edu |

| AM1 | NDDO | An improvement over MNDO, but can have issues with describing certain hydrogen bonds. numberanalytics.comucsb.edu |

| PM3 | NDDO | Parameterized to reproduce a wider range of molecular properties compared to AM1. ucsb.edu |

Ab Initio and Hartree-Fock Calculations

Ab initio and Hartree-Fock (HF) calculations are based on first principles of quantum mechanics without the use of empirical parameters. numberanalytics.com These methods provide a more rigorous description of the electronic structure of this compound. Conformational analysis using HF theory can yield important insights into the intrinsic factors governing its shape. However, a significant limitation of the HF method is its failure to account for electron correlation, which can be crucial for accurately predicting energies and properties.

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying the properties of organic molecules. nih.govmdpi.com DFT methods calculate the electron density of a system to determine its energy and other properties, offering a good compromise between accuracy and computational expense. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP, can provide highly accurate predictions of conformational energies, vibrational frequencies, and other molecular properties. bohrium.comresearchgate.net These calculations are invaluable for understanding the subtle electronic and steric effects that influence the diamine's reactivity and its ability to control stereochemistry in asymmetric synthesis. mdpi.com

Table 2: Common DFT Functionals and Their Applications

| Functional | Type | Common Applications |

| B3LYP | Hybrid | Widely used for organic molecules, providing good accuracy for geometries and energies. nih.gov |

| M06-2X | Hybrid Meta-GGA | Often used for systems with non-covalent interactions and for thermochemistry. bohrium.com |

| PBE | GGA | A popular functional for solid-state physics and materials science. |

Mechanistic Elucidation of Reactions Involving this compound and its Analogues

Understanding the step-by-step mechanism of reactions is fundamental to controlling their outcomes. For chiral diamines like this compound, mechanistic studies are key to explaining the high levels of enantioselectivity observed in many of the reactions they catalyze.

This compound and its derivatives are often employed as chiral ligands in metal-catalyzed asymmetric reactions or as organocatalysts. nih.gov The catalytic cycle describes the sequence of elementary steps through which the catalyst is regenerated while converting reactants to products.

In a typical scenario involving a metal catalyst, the diamine first coordinates to the metal center, creating a chiral environment. The substrate then binds to this chiral complex, and the subsequent transformation is guided by the steric and electronic properties of the diamine ligand, leading to the preferential formation of one enantiomer of the product. The product is then released, and the catalyst is ready to start a new cycle.

For organocatalytic reactions, the diamine can activate the substrate through the formation of intermediate species like enamines or iminium ions. nih.gov For instance, in a Mannich reaction, the primary amine of the diamine can react with a ketone to form a chiral enamine. nih.gov This enamine then attacks an imine electrophile, with the stereochemical outcome being directed by the chiral scaffold of the diamine. The catalyst is then regenerated upon hydrolysis of the resulting adduct.

Detailed mechanistic studies, often combining experimental kinetics with computational modeling, are essential to map out these catalytic cycles and to identify the key transition states that determine the enantioselectivity of the reaction.

Stereocontrol Models

The stereochemical outcome of reactions employing chiral auxiliaries or ligands is determined by the energetic differences between diastereomeric transition states. For reactions involving chiral diamines like this compound, the specific conformation of the diamine and its mode of coordination to a metal center or interaction with reactants are crucial in dictating the facial selectivity of the reaction. While specific, computationally derived stereocontrol models for reactions utilizing this compound are not extensively documented in the literature, principles derived from analogous systems, such as the closely related 1,2-diamino-1-phenylpropanes, offer significant insights.

In the synthesis of diastereomers of 1,2-diamino-1-phenylpropane (B13505725), stereocontrol is a critical aspect. ulb.ac.beresearchgate.net The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio of the products. For instance, in the synthesis of azido-intermediates, the solvent can play a pivotal role in the stereochemical course of the reaction. One of the major challenges in achieving high stereoselectivity is the potential for epimerization at the benzylic position, especially in the presence of basic reagents or at elevated temperatures. researchgate.net The presence of a good leaving group can facilitate SN1 type reactions, leading to a loss of diastereoselectivity. researchgate.net

The trifluoroacetyl group has been shown to be an effective protecting group for the amine functionality during the synthesis of l- and u-diamines, helping to minimize side reactions and epimerization. researchgate.net The stability of key intermediates is also a determining factor. For example, the relative stability of certain intermediates can dictate the feasibility of a synthetic route towards a specific diastereoisomer. A well-chosen protecting group strategy and carefully controlled reaction conditions are paramount for maximizing the diastereoisomeric excess. researchgate.net

Table 1: Conditions and Product Proportions in the Synthesis of l-N-trifluoroacetyl-2-amino-1-azido-1-phenylpropane (l-6) from u-4

| Entry | Solvent | l-6 (%) | u-6 (%) | trans-7 (%) | Yield (%) |

| 1 | DMF | 80 (95) | 4 (5) | 16 | 66 |

| 2 | DMSO | 76 (93) | 6 (7) | 18 | 64 |

| 3 | HMPA | 64 (74) | 22 (26) | 14 | 46 |

| All reactions were carried out for 4 hours at room temperature with 3 equivalents of NaN3. Proportions were determined by 1H NMR on the crude reaction mixture. Yield is for isolated compounds. researchgate.net |

Table 2: Conditions and Product Proportions in the Synthesis of u-N-trifluoroacetyl-2-amino-1-azido-1-phenylpropane (u-6)

| Entry | Conditions | l-5 (%) | u-5 (%) | trans-7 (%) | Yield (%) |

| 1 | Ph3BBr2 (2 eq.); imidazole (B134444) (4 eq.); pyridine-acetonitrile; 80 °C | 19 (59) | 13 (41) | 68 | 17 |

| 2 | Ph3BBr2 (2 eq.); imidazole (1 eq.); toluene; 110 °C | 50 (50) | 50 (50) | 0 | 40 |

| 3 | NaN3 (8 eq.); TMSCl (8 eq.); DMF; 110 °C; 6h | 90 (l-6) | 10 (u-6) | - | 70 |

| Proportions were determined by 1H NMR on the crude reaction mixture. Yield is for isolated compounds. researchgate.net |

Intermediate Characterization and Spectroscopic Analysis

The elucidation of reaction mechanisms and the confirmation of stereochemical assignments rely heavily on the characterization of reaction intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. While detailed spectroscopic data for intermediates in reactions specifically involving this compound are scarce, analysis of closely related compounds provides a strong basis for understanding their characteristic spectral features.

In the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes, several key intermediates have been isolated and characterized. ulb.ac.beresearchgate.net The spectroscopic data for these compounds offer valuable insights into the chemical environment of the protons and carbons within the phenylpropane diamine framework.

For instance, the ¹H NMR spectrum of u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol mesylate (u-4), a key intermediate, shows characteristic signals for the aromatic protons, the methine protons (H-1 and H-2), the methyl group of the mesylate, and the methyl group on the propane (B168953) chain. researchgate.net The coupling constants between the methine protons are particularly important for determining the relative stereochemistry.

Table 3: ¹H and ¹³C NMR Data for u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol mesylate (u-4)

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (300 MHz, CDCl₃) | 7.42 (m, 5H, aromatic), 6.82 (br, NH), 5.78 (d, J=3.3 Hz, H-1), 4.39 (m, H-2), 2.91 (s, CH₃S), 1.22 (d, J=6.9 Hz, CH₃) |

| ¹³C NMR (75 MHz, CDCl₃) | 157.2 (q, J=34 Hz, C=O), 135.3 (C-1ar), 129.9 (C-3ar, C-5ar), 129.6 (C-4ar), 126.6 (C-2ar, C-6ar), 116.3 (q, J=288 Hz, CF₃), 83.9 (CH₃S), 51.1 (C-1), 39.2 (C-2), 13.8 (C-3) |

| Data from the synthesis of 1,2-diamino-1-phenylpropane diastereomers. researchgate.net |

Similarly, the IR spectrum of this intermediate exhibits characteristic absorption bands for the N-H bond, C=O bond of the trifluoroacetamide (B147638) group, and the S=O bonds of the mesylate group.

The characterization of the brominated intermediate, l/u-N-trifluoroacetyl-2-amino-1-bromo-1-phenylpropane (l/u-5), further illustrates the utility of spectroscopic methods. The ¹H NMR spectrum shows distinct signals for the two diastereomers, although they may not always be separable by chromatography. ulb.ac.beresearchgate.net The mass spectrum provides confirmation of the molecular weight and fragmentation pattern.

Table 4: Spectroscopic Data for l/u-N-trifluoroacetyl-2-amino-1-bromo-1-phenylpropane (l/u-5)

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.35 (5H, aromatic), 6.67 (br, NH), 6.58 (br, NH), 5.23 (d, J=4.6 Hz, H-1), 5.04 (d, J=6.2 Hz, H-1), 4.49 (m, H-2), 4.37 (m, H-2), 1.30 (d, CH₃), 1.28 (d, CH₃) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 156.7 (q, J=37 Hz, C=O), 138.2 (C-1ar), 137.5 (C-1ar), 129.4, 129.2, 129.1, 129, 128.5, 128.2, 116 (q, J=288 Hz, CF₃), 59.3 (C-1), 58 (C-1), 52 (C-2), 51.9 (C-2), 19.1 (C-3), 16.4 (C-3) |

| IR (KBr) | ν̄ = 3315, 1718, 1696, 1558, 1448, 1248, 1217, 1160, 721, 694, 669 cm⁻¹ |

| MS (70 eV) | m/z = 312 (M⁺), 310 (M⁺), 230, 196, 169, 140, 117, 91, 69 |

| Data from the synthesis of 1,2-diamino-1-phenylpropane diastereomers. ulb.ac.be |

These examples underscore the importance of comprehensive spectroscopic analysis in identifying and confirming the structure and stereochemistry of intermediates in the synthesis and application of chiral diamines.

Emerging Trends and Future Directions in 1s 1 Phenylpropane 1,3 Diamine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The classical synthesis of (1S)-1-phenylpropane-1,3-diamine often involves multiple steps, including the resolution of racemic mixtures, which can be inefficient and generate significant waste. Current research is focused on developing more streamlined and environmentally benign synthetic pathways. A key area of investigation is the use of biocatalysis and enzymatic resolutions, which can offer high enantioselectivity under mild reaction conditions.

Furthermore, efforts are being directed towards the development of asymmetric syntheses that establish the desired stereochemistry early in the synthetic sequence, thereby avoiding the need for resolution altogether. These approaches often employ chiral catalysts or auxiliaries derived from readily available natural products. The overarching goal is to create a more sustainable supply of this crucial chiral building block, reducing its environmental footprint and making it more accessible for broader applications.

Expansion of Catalytic Applications to New Reaction Types and Substrates

While ligands derived from this compound have a proven track record in reactions like asymmetric hydrogenation and transfer hydrogenation, researchers are actively exploring their potential in a wider range of catalytic transformations. This includes their application in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental processes in organic synthesis.

A significant trend is the adaptation of these chiral ligands for use with a broader scope of substrates. This involves fine-tuning the ligand structure to accommodate different steric and electronic demands of the reacting molecules. The aim is to develop more general and robust catalytic systems that can be applied to the synthesis of a diverse array of chiral compounds, including pharmaceuticals, agrochemicals, and advanced materials.

Rational Design of Next-Generation Chiral Ligands and Auxiliaries

The modular nature of this compound makes it an ideal platform for the rational design of new and improved chiral ligands and auxiliaries. By systematically modifying the substituents on the nitrogen atoms and the phenyl ring, researchers can fine-tune the steric and electronic properties of the resulting catalysts. This allows for the optimization of catalyst performance for specific reactions, leading to higher yields and enantioselectivities.

The design of "second-generation" ligands often involves the incorporation of additional coordinating groups or bulky substituents to create a more defined and restrictive chiral pocket around the metal center. This enhanced level of control over the catalyst's microenvironment is crucial for achieving high levels of stereocontrol in challenging transformations.

Advanced Computational Modeling for Predictive Catalysis

The integration of computational chemistry has revolutionized the field of catalyst design. Density Functional Theory (DFT) and other molecular modeling techniques are increasingly being used to understand the mechanism of action of catalysts derived from this compound. These computational studies provide valuable insights into the structure of reaction intermediates and transition states, helping to elucidate the origins of enantioselectivity.

This predictive power allows for the in silico screening of virtual ligand libraries, identifying promising candidates for synthesis and experimental testing. This synergy between computational and experimental chemistry accelerates the discovery of new and more effective catalysts, reducing the time and resources required for their development.

Integration of this compound in Multicomponent and Cascade Reactions

A major goal in modern organic synthesis is to develop reactions that can build molecular complexity in a single step. Multicomponent reactions, where three or more reactants come together in a single operation, and cascade reactions, which involve a series of sequential transformations, are powerful tools for achieving this.

Researchers are exploring the use of catalysts derived from this compound to control the stereochemistry of these complex processes. The ability of these catalysts to orchestrate multiple bond-forming events with high stereocontrol opens up new avenues for the efficient synthesis of complex chiral molecules. This is a rapidly developing area of research with the potential to significantly impact the way that complex organic molecules are synthesized.

Q & A

Q. How can the stability of this compound be optimized under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.